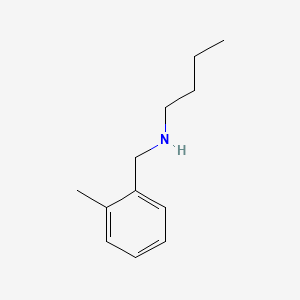

N-(2-methylbenzyl)butan-1-amine

Description

N-(2-Methylbenzyl)butan-1-amine is a secondary amine with the molecular formula C₁₂H₁₉N (molar mass: 177.29 g/mol) according to its identifier data, though discrepancies exist in the literature (e.g., one source incorrectly lists C₁₃H₂₁N, 191.32 g/mol). It is a colorless liquid with a boiling point of ~220–222°C and a density of 0.89 g/mL. The compound is primarily used as an intermediate in organic synthesis for pharmaceuticals, polymers, dyes, and surfactants. Its synthesis typically involves the alkylation of 2-methylbenzylamine with butyl bromide under controlled conditions. Safety protocols emphasize avoiding skin/eye contact due to its irritant properties.

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-4-9-13-10-12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACCIKTTYKTPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of N-(2-methylbenzyl)butan-1-amine is generally carried out through chemical synthesis. A common method involves the reaction of butyl bromide with 2-methylbenzylamine . The reaction conditions and solvents must be carefully selected to ensure the smooth progress of the reaction. Industrial production methods often involve large-scale synthesis in well-ventilated areas with appropriate protective equipment to ensure safety .

Chemical Reactions Analysis

N-(2-methylbenzyl)butan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or other oxidized products.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of N-(2-Methylbenzyl)butan-1-amine

The synthesis of this compound can be achieved through several methods, including:

- Alkylation of Butan-1-amine : This method involves the reaction of butan-1-amine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.

- Use of Catalysts : In industrial settings, catalytic hydrogenation processes can be utilized to produce this compound, often involving palladium or nickel catalysts under high-pressure conditions.

Reaction Conditions

- Reagents : 2-methylbenzyl chloride, butan-1-amine, sodium hydroxide.

- Solvent : N,N-Dimethylformamide (DMF) is commonly used.

- Temperature : Reactions are generally conducted at temperatures ranging from 0°C to 10°C.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: It plays a role in the development of therapeutic agents targeting various diseases.

- Agrochemicals: The compound is involved in synthesizing pesticides and herbicides.

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial and antifungal activities.

- Therapeutic Potential : Ongoing research explores its efficacy as a therapeutic agent for specific medical conditions.

Industrial Applications

The compound is also utilized in the production of specialty chemicals, dyes, and polymers, highlighting its versatility across various sectors.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)butan-1-amine involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to form imine derivatives, amides, and other compounds through nucleophilic substitution and other reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

N-(2-methylbenzyl)butan-1-amine, a compound with potential therapeutic applications, has garnered interest for its biological activities. This article synthesizes findings from various studies, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is an amine derivative characterized by a butanamine backbone with a 2-methylbenzyl substituent. This structure allows for interactions with various biological targets, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK . These effects suggest potential use in treating inflammatory diseases.

- Antioxidant Activity : Compounds in the same class have shown to reduce oxidative stress by enhancing the expression of antioxidant proteins like Nrf2 and HO-1, which could be beneficial in conditions associated with oxidative damage .

- Anticancer Potential : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through mechanisms involving cyclin-dependent kinases (CDKs) .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction is crucial for its anti-inflammatory and antioxidant effects.

- Signal Transduction Pathways : It influences pathways such as JNK and p38 MAPK, which are integral to inflammatory responses. By inhibiting these pathways, the compound can reduce inflammation and related tissue damage .

- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, particularly through the modulation of CDK levels, leading to cell cycle arrest in cancer cells .

Study 1: Anti-inflammatory Properties

In a study investigating the anti-inflammatory effects of related compounds, it was found that treatment with N-benzyl-N-methyldecan-1-amine (BMDA), a structural analog, significantly reduced levels of TNF-α and IL-1β in THP-1 cells stimulated with LPS. Additionally, rectal administration in animal models decreased colitis severity by lowering neutrophil infiltration markers .

Study 2: Antioxidant Effects

Another study highlighted the ability of BMDA to enhance the expression of antioxidant proteins in mice with collagen-induced rheumatoid arthritis (RA), suggesting that similar mechanisms might be applicable to this compound .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for N-(2-methylbenzyl)butan-1-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen gas at 25°C, achieving high yields (84–98%) with short reaction times (10 hours). Key parameters include stoichiometric ratios of aldehydes and amines, solvent selection (e.g., ethanol or dichloromethane), and catalyst loading (e.g., 1.1 wt% Pd/NiO) . Alternatively, alkylation reactions with benzyl halides (e.g., 4-aminomethylbenzyl chloride) and primary amines under basic conditions (e.g., K₂CO₃) in solvents like DCM/EtOH at 25–40°C yield secondary amines with 65–80% efficiency .

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural elucidation. For example, the benzylic protons adjacent to the amine group typically resonate at δ 3.7–4.2 ppm, while aliphatic protons appear at δ 1.2–1.6 ppm. Integration ratios and splitting patterns confirm substitution patterns. Purity is assessed via peak sharpness and absence of extraneous signals (e.g., residual solvents). Advanced studies may use 2D NMR (COSY, HSQC) to resolve complex stereochemistry .

Advanced Research Questions

Q. How can enantioselective hydrogenation be optimized for synthesizing chiral derivatives of this compound?

- Methodological Answer : Iridium catalysts with monodentate phosphoramidite ligands achieve enantioselectivity in hydrogenation reactions. For example, asymmetric hydrogenation of N-aryl imines derived from the parent amine can yield chiral products with up to 40% enantiomeric excess (ee). Optimization involves tuning ligand steric bulk, hydrogen pressure (1–50 bar), and temperature (0–50°C). Screening chiral auxiliaries (e.g., (S)-1-phenylethyl groups) can further enhance ee .

Q. What challenges arise in modeling the thermodynamic properties of this compound mixtures using equations of state like PCP-SAFT?

- Methodological Answer : PCP-SAFT struggles to predict phase behavior in amine-containing mixtures due to hydrogen-bonding asymmetry. For example, the pentan-2-one/butan-1-amine system exhibits a double azeotrope not captured by current parametrizations. Researchers should cross-validate models with experimental data (e.g., speed of sound, refractive indices) and adjust association schemes to account for amine-specific donor/acceptor interactions .

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The amine’s bulky 2-methylbenzyl group directs regioselectivity in ligand synthesis. For example, reactions with 2,2’-dipyridylketone form iminic ligands that coordinate to iridium(III) centers in cyclometalated complexes. Steric hindrance from the methyl group slows ligand substitution kinetics, while electron-donating effects stabilize metal-ligand charge-transfer states, enhancing photoluminescence quantum yields (up to 13%) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational data for amine-containing systems?

- Methodological Answer : Discrepancies often arise from incomplete parametrization of hydrogen-bonding networks in models like PCP-SAFT. To address this:

- Collect high-precision volumetric, speed of sound, and refractive index data across temperatures (e.g., 293–313 K) .

- Use quantum mechanical calculations (DFT) to refine association parameters for amine-amide or amine-ketone interactions .

- Validate models against phase diagrams and azeotropic points observed experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.